Foscarbidopa

Prodrug Design Pharmaceutical Formulation Continuous Drug Delivery

Foscarbidopa is a water-soluble monophosphate prodrug of carbidopa, engineered specifically for continuous 24-hour subcutaneous infusion (CSCI) research. Its >100-fold solubility enhancement over standard carbidopa uniquely enables the preparation of highly concentrated, stable solutions for mini-pump delivery without catheter occlusion—a technical prerequisite that generic carbidopa salts cannot fulfill. Co-formulated with foslevodopa (as ABBV-951/Produodopa/Vyalev), it is the definitive reference standard for preclinical models of stable plasma levodopa exposure targeting motor fluctuations and dyskinesia. Published bioequivalence data across infusion sites (arm, thigh, flank vs. abdomen) provide a validated translational benchmark for novel device development. Procure only if your protocol demands the specific physiochemical and pharmacokinetic profile that only this prodrug can deliver.

Molecular Formula C10H15N2O7P
Molecular Weight 306.21 g/mol
CAS No. 1907685-81-7
Cat. No. B607533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoscarbidopa
CAS1907685-81-7
SynonymsFoscarbidopa
Molecular FormulaC10H15N2O7P
Molecular Weight306.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN
InChIInChI=1S/C10H15N2O7P/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18)/t10-/m0/s1
InChIKeyPQUZXFMHVSMUNG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Foscarbidopa (CAS 1907685-81-7): Water-Soluble Carbidopa Prodrug for Continuous Subcutaneous Infusion in Advanced Parkinson's Research


Foscarbidopa (carbidopa 4′-monophosphate) is a water-soluble monophosphate prodrug of the peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor carbidopa . It is formulated in combination with foslevodopa (a levodopa phosphate prodrug) as a fixed-ratio solution (e.g., ABBV-951 / Produodopa) specifically engineered for continuous 24-hour subcutaneous infusion (CSCI) via a portable pump, circumventing the erratic gastric emptying and fluctuating plasma levels associated with oral levodopa/carbidopa [1].

Why Foscarbidopa Cannot Be Replaced by Oral Carbidopa or Unmodified AADC Inhibitors in Advanced PD Infusion Systems


Substituting Foscarbidopa with standard carbidopa or alternative AADC inhibitors in research models targeting continuous subcutaneous infusion is not feasible due to the profound physiochemical differences between the prodrug and the parent molecule. While carbidopa exhibits limited aqueous solubility that precludes the formulation of highly concentrated, stable solutions suitable for long-term ambulatory infusion, the introduction of the monophosphate moiety in Foscarbidopa enhances aqueous solubility by greater than 100-fold relative to the parent drug [1]. This dramatic solubility gain is the foundational enabling technology for the ABBV-951 subcutaneous delivery system; using a generic carbidopa salt or a simple soluble analog would result in precipitation, injection site occlusion, or the inability to achieve the necessary therapeutic carbidopa exposure within the acceptable infusion volume and flow rate parameters [2].

Foscarbidopa Quantitative Differentiation: Comparative Solubility, Pharmacokinetics, and Infusion Site Bioequivalence Evidence


Aqueous Solubility Enhancement: >100-Fold Increase vs. Parent Carbidopa Enables Concentrated Subcutaneous Infusion Solutions

Foscarbidopa is a monophosphate prodrug specifically designed to overcome the poor aqueous solubility of the parent compound carbidopa, which is a critical barrier to developing high-concentration, stable subcutaneous infusion formulations. The addition of the phosphate moiety increases the solubility of the carbidopa component by more than 100-fold compared to the parent drug [1]. This dramatic increase enables the formulation of a highly concentrated foslevodopa/foscarbidopa solution suitable for continuous subcutaneous infusion [1].

Prodrug Design Pharmaceutical Formulation Continuous Drug Delivery

Pharmacokinetic Comparability: Foslevodopa/Foscarbidopa Subcutaneous Infusion Matches Levodopa/Carbidopa Intestinal Gel (LCIG) Exposure

In a randomized, open-label, two-period crossover study in 20 healthy participants, the pharmacokinetic (PK) profile of levodopa and carbidopa from a 24-hour continuous subcutaneous infusion of foslevodopa/foscarbidopa was compared to that from a 24-hour continuous infusion of Levodopa/Carbidopa Intestinal Gel (LCIG) delivered directly to the jejunum [1]. The central values and 90% confidence intervals for levodopa PK parameters (including exposure measures) following the foslevodopa/foscarbidopa subcutaneous infusion were between 0.8 and 1.25 relative to the LCIG infusion [1]. Additionally, metabolite profiling by LC-HRMS showed no major differences in the circulating metabolite profiles between the two regimens [1].

Pharmacokinetics Bioavailability Advanced Parkinson's Disease

Infusion Site Interchangeability: Bioequivalence Confirmed for Abdomen, Arm, Thigh, and Flank for Foslevodopa/Foscarbidopa CSCI

The relative bioavailability of levodopa and carbidopa from a 24-hour continuous subcutaneous infusion (CSCI) of foslevodopa/foscarbidopa (LDp/CDp) was assessed across four different anatomical infusion sites: abdomen, arm, thigh, and flank [1]. Two open-label, randomized crossover studies in healthy adults (N=12) and adults with advanced Parkinson's disease (N=16) demonstrated that for both levodopa and carbidopa, the 90% confidence intervals for the geometric mean ratios of AUC and Cmax for the arm, thigh, and flank sites compared to the abdomen (reference site) fell entirely within the standard bioequivalence range of 80–125% [1].

Bioequivalence Drug Delivery Parkinson's Disease Management

Chemical Stability at Physiological pH: Enabling Continuous Subcutaneous Infusion vs. Degradation-Prone Analogs

In addition to its high water solubility, the foslevodopa/foscarbidopa prodrug combination demonstrates excellent chemical stability near physiological pH [1]. This stability is a critical design feature for a compound intended for continuous, multi-day infusion from a portable pump reservoir worn on the body, where exposure to body temperature (approx. 37°C) and physiological pH for extended periods is inevitable. Unstable analogs or simple soluble salts of carbidopa would undergo degradation or precipitation over the infusion period, leading to inaccurate dosing and potential safety issues [2].

Drug Stability Prodrug Chemistry Continuous Infusion

Foscarbidopa Research Applications: Validated Scenarios for Continuous Subcutaneous Infusion Models in Parkinson's Disease


In Vivo Preclinical Models of Continuous Dopaminergic Stimulation (CDS) in Parkinson's Disease

Foscarbidopa, co-formulated with Foslevodopa, is the definitive choice for establishing continuous subcutaneous infusion models in rodents or non-human primates to study the effects of stable plasma levodopa levels on motor fluctuations and dyskinesia. Its >100-fold solubility enhancement over carbidopa [1] enables the preparation of highly concentrated, stable solutions that are essential for mini-pump infusion without catheter occlusion. The proven pharmacokinetic comparability to intestinal gel infusion in humans [2] provides a strong translational rationale for its use in preclinical CDS research.

Bioequivalence and Infusion Site Rotation Studies for Subcutaneous Delivery Systems

Researchers developing novel subcutaneous infusion devices or investigating the impact of anatomical site rotation on drug absorption should select Foscarbidopa (as part of the LDp/CDp combination) as the reference standard. The published bioequivalence data, which demonstrates that infusion to the arm, thigh, and flank yields levodopa and carbidopa exposure (AUC and Cmax) within 80–125% of abdominal infusion [1], provides a validated benchmark for comparing new delivery technologies or formulations.

Investigating Non-Oral, Non-Surgical Rescue Therapy and Advanced PD Management Strategies

For clinical research focused on patients with advanced Parkinson's disease who are experiencing severe motor fluctuations despite optimized oral therapy and are not candidates for or have failed deep brain stimulation (DBS) or intestinal gel (LCIG), Foscarbidopa/foslevodopa represents the only compound that can enable a non-surgical, continuous subcutaneous infusion therapy. Its mechanism directly addresses the peripheral decarboxylation of levodopa, and its prodrug design circumvents the pharmacokinetic limitations of oral carbidopa [1]. Procurement of Foscarbidopa is therefore essential for any clinical trial aiming to evaluate this specific therapeutic modality, which is now recommended by health technology assessment bodies like NICE [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Foscarbidopa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.